Medermycin

Catalog No.
S3351584
CAS No.
60227-09-0
M.F
C24H27NO8
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medermycin

CAS Number

60227-09-0

Product Name

Medermycin

IUPAC Name

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

Molecular Formula

C24H27NO8

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1

InChI Key

NYJGMJFBEVSQNN-CNRHASOASA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O

Description

Medermycin is a benzoisochromanequinone and a member of p-quinones.
Lactoquinomycin is a natural product found in Streptomyces rosa, Streptomyces, and other organisms with data available.

Medermycin is a naturally occurring antibiotic that belongs to the class of polyketides, specifically known for its efficacy against gram-positive bacteria. It is produced by certain strains of the bacterium Streptomyces and exhibits a complex chemical structure characterized by a bicyclic core and various functional groups, including a sugar moiety. The compound has garnered attention for its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

  • Polyketide Formation: The initial step involves the formation of a bicyclic intermediate through polyketide synthesis.
  • Ketoreduction and Cyclization: This intermediate undergoes ketoreduction, followed by cyclization and dehydration to yield chiral intermediates.
  • Enoyl Reduction: The chiral intermediate is further reduced to form 6-deoxy-dihydrokalafungin, which can then undergo a series of redox reactions to produce dihydrokalafungin and kalafungin.
  • Glycosylation: The final step involves attaching an angolosamine sugar moiety to kalafungin, resulting in the formation of medermycin .

Additionally, medermycin can participate in various synthetic reactions, including Michael addition and nucleophilic substitutions, leading to the formation of derivatives such as chimedermycins .

Medermycin exhibits significant biological activity, primarily as an antibiotic against gram-positive bacteria. Its mechanism of action includes inhibiting bacterial cell wall synthesis and disrupting cellular processes critical for bacterial survival. Studies have shown that medermycin can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha during inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Moreover, medermycin has been investigated for its ability to modulate immune responses and may hold promise in therapeutic areas beyond antibiotic use.

The synthesis of medermycin can be approached through various methods:

  • Natural Extraction: Medermycin is isolated from Streptomyces species through fermentation processes.
  • Chemical Synthesis: Total synthesis has been achieved using D-rhamnose derivatives and other synthetic routes such as Dötz benzannulation, which allows for the construction of the compound's complex structure in enantiomerically pure forms .
  • Semi-synthesis: Derivatives of medermycin can also be synthesized from simpler precursors through semi-synthetic methods, often employing reaction conditions that mimic natural biosynthetic pathways .

Medermycin's primary application lies in its use as an antibiotic against infections caused by resistant gram-positive bacteria. Its unique mechanism makes it a candidate for developing new antimicrobial agents. Additionally, due to its anti-inflammatory properties, medermycin may find applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune diseases.

Research has indicated that medermycin interacts with various biological targets within bacterial cells, leading to its antibacterial effects. Interaction studies have focused on:

  • Target Identification: Understanding the specific proteins or pathways affected by medermycin can provide insights into its mode of action.
  • Synergistic Effects: Investigating potential synergistic effects with other antibiotics could enhance its efficacy and broaden its application spectrum.
  • Resistance Mechanisms: Studies on bacterial resistance mechanisms against medermycin are crucial for developing strategies to counteract resistance .

Medermycin shares structural and functional similarities with several other compounds within the polyketide class. Here are some notable examples:

Compound NameSimilarityUniqueness of Medermycin
LuteomycinAntibiotic activityUnique bicyclic structure and sugar moiety attachment
LactoquinomycinStructural similarityDistinct biosynthetic pathway leading to specific derivatives
KalafunginPrecursor in biosynthesisMore potent activity against certain gram-positive bacteria
DihydrokalafunginIntermediate compoundSpecific modifications leading to enhanced biological activity

Medermycin's unique structural features and biosynthetic origins contribute to its distinct biological activities compared to these similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

457.17366682 g/mol

Monoisotopic Mass

457.17366682 g/mol

Heavy Atom Count

33

Wikipedia

Medermycin

Dates

Modify: 2024-02-18
OKABE, TAKAYOSHI; NOMOTO, KUNIKO; FUNABASHI, HIROSHI; OKUDA, SHIGENOBU; SUZUKI, HIDEO; TANAKA, NOBUO; Lactoquinomycin, a novel anticancer antibiotic, Journal of Antibiotics, 198510, 1333-1336. DOI:10.7164/antibiotics.38.1333 PMID:3840792

Explore Compound Types